molecular formula C18H24N4O2 B2375114 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 1775383-32-8

8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No. B2375114
CAS RN: 1775383-32-8
M. Wt: 328.416
InChI Key: KZZGEMGPHHGMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves a one-pot three-component condensation of cyclic ketones, amines, and thioglycolic acid . This process can be catalyzed by a mesoporous MCM-41-supported Schiff base and CuSO4·5H2O .

Scientific Research Applications

RIPK1 Kinase Inhibitor

The compound has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1). RIPK1 plays a key role in necroptosis, a form of programmed lytic cell death that is implicated in various inflammatory diseases . The compound was discovered through a virtual screening workflow and showed significant anti-necroptotic effect in a necroptosis model in U937 cells .

Necroptosis Therapeutic

Necroptosis is an important driver in various inflammatory diseases. The compound, as a RIPK1 inhibitor, blocks the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .

Lead Compound for Structural Optimization

The compound has been identified as a lead compound for further structural optimization in the development of RIPK1 inhibitors .

Impurity in Gabapentin

The compound is known as Impurity A in Gabapentin, a drug used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment . The formation of this impurity depends on various factors such as temperature, moisture, shredding rate, and presence of some excipients .

Quantification in Gabapentin Drugs

The compound is quantified in Gabapentin drugs and substances. Its content should be measured as it demonstrates some toxicity rate .

NOP Ligand

A series of triazospirodecanone derivatives, which could potentially include the compound , were synthesized as potential NOP ligands .

Mechanism of Action

properties

IUPAC Name

8-(cyclopentanecarbonyl)-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c23-16(14-6-4-5-7-14)21-12-10-18(11-13-21)19-17(24)22(20-18)15-8-2-1-3-9-15/h1-3,8-9,14,20H,4-7,10-13H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZGEMGPHHGMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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